4-{5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(4-su lfamoylphenyl)butanamide
Overview
Description
4-{5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(4-sulfamoylphenyl)butanamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a sulfamoylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Knoevenagel condensation reaction, where the thiazolidinone derivative is reacted with 4-chlorobenzaldehyde in the presence of a base.
Attachment of the Sulfamoylphenyl Group: The final step involves the reaction of the intermediate compound with 4-aminobenzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cell surface receptors and altering their signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **4-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(4-sulfamoylphenyl)butanamide
- **4-{5-[(4-nitrophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(4-sulfamoylphenyl)butanamide
Uniqueness
4-{5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(4-sulfamoylphenyl)butanamide is unique due to the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and potential interactions with biological targets.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S3/c21-14-5-3-13(4-6-14)12-17-19(26)24(20(29)30-17)11-1-2-18(25)23-15-7-9-16(10-8-15)31(22,27)28/h3-10,12H,1-2,11H2,(H,23,25)(H2,22,27,28)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMHSJUHOJTEU-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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